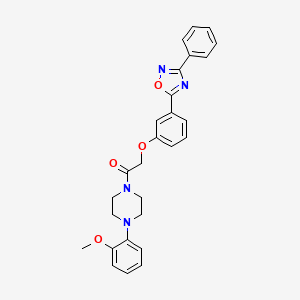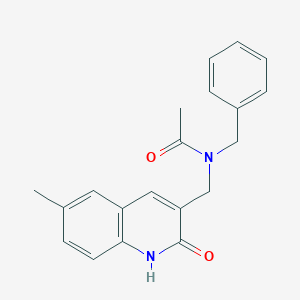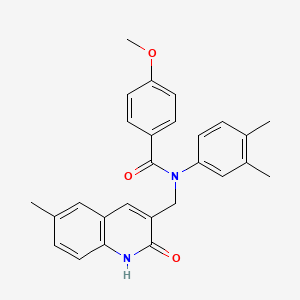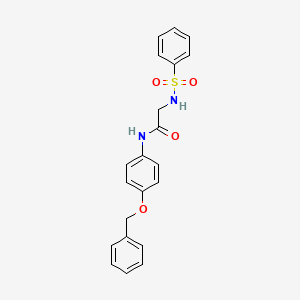
N-(4-(benzyloxy)phenyl)-2-(phenylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzyloxy)phenyl)-2-(phenylsulfonamido)acetamide, commonly known as BPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. BPSA is a sulfonamide derivative that has a benzyl ether group attached to the para position of the phenyl ring, making it a highly versatile compound that can be modified to suit different applications. In
Aplicaciones Científicas De Investigación
BPSA has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, BPSA has been investigated for its anti-inflammatory, analgesic, and antitumor properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. BPSA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In the field of agrochemicals, BPSA has been studied for its herbicidal and fungicidal properties. It has been found to inhibit the growth of various weeds and fungi by interfering with their metabolic processes.
In materials science, BPSA has been investigated for its potential applications as a polymer modifier. It has been found to improve the thermal stability and mechanical properties of polymers.
Mecanismo De Acción
The mechanism of action of BPSA varies depending on its application. In the pharmaceutical industry, BPSA inhibits the activity of COX-2 by binding to its active site. This results in the inhibition of prostaglandin synthesis, which is responsible for inflammation and pain. BPSA also induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins.
In the field of agrochemicals, BPSA interferes with the metabolic processes of weeds and fungi by inhibiting the activity of key enzymes involved in their growth and development.
Biochemical and Physiological Effects
BPSA has been shown to have various biochemical and physiological effects depending on its application. In the pharmaceutical industry, BPSA has been found to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, thereby reducing tumor growth.
In the field of agrochemicals, BPSA has been found to inhibit the growth of weeds and fungi by interfering with their metabolic processes. This results in the death of the target organisms and the protection of crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPSA has several advantages for lab experiments. It is a highly versatile compound that can be modified to suit different applications. It is also relatively easy to synthesize and has a high yield. However, BPSA has some limitations. It is a sulfonamide derivative, which can limit its solubility and bioavailability. It also has potential toxicity, which must be taken into consideration when using it in lab experiments.
Direcciones Futuras
There are several future directions for BPSA research. In the pharmaceutical industry, BPSA could be further investigated for its potential applications in the treatment of various inflammatory and pain-related disorders. It could also be studied for its potential applications in the treatment of cancer.
In the field of agrochemicals, BPSA could be further investigated for its potential applications as a herbicide and fungicide. It could also be studied for its potential applications in the protection of crops against pests and diseases.
In materials science, BPSA could be further investigated for its potential applications as a polymer modifier. It could also be studied for its potential applications in the development of new materials with improved thermal stability and mechanical properties.
Conclusion
In conclusion, BPSA is a highly versatile compound that has potential applications in various scientific fields such as pharmaceuticals, agrochemicals, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BPSA could lead to the development of new drugs, agrochemicals, and materials with improved properties and applications.
Métodos De Síntesis
The synthesis of BPSA involves the reaction of 4-hydroxybenzyl alcohol with 4-nitrophenylsulfonamide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then reduced with sodium borohydride to yield BPSA. The yield of BPSA can be improved by using a palladium-catalyzed hydrogenation reaction instead of sodium borohydride reduction.
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c24-21(15-22-28(25,26)20-9-5-2-6-10-20)23-18-11-13-19(14-12-18)27-16-17-7-3-1-4-8-17/h1-14,22H,15-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYKYHDDLBRKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

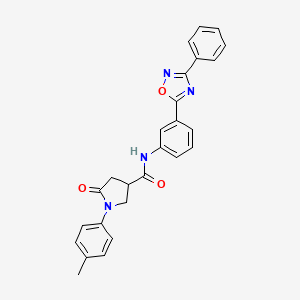

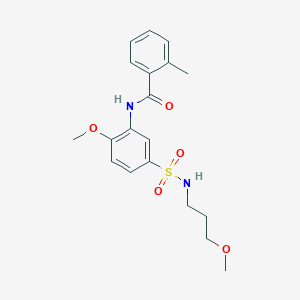
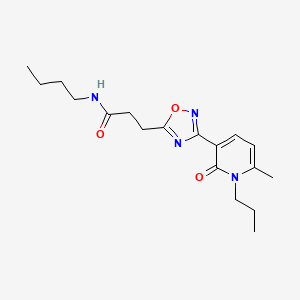
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)

